molecular formula C13H17BClN3O2 B13502337 4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13502337
M. Wt: 293.56 g/mol
InChI Key: BBYACLDYUNEVDD-UHFFFAOYSA-N
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Description

4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of boron-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro and methyl groups: This can be achieved through selective halogenation and methylation reactions.

    Attachment of the dioxaborolane moiety: This is typically done using a Suzuki-Miyaura coupling reaction, where the boronic ester is introduced to the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biological studies.

    Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The boron-containing moiety allows the compound to participate in unique chemical reactions, such as forming stable complexes with other molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Uniqueness

4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features, such as the presence of both a chloro and a methyl group on the pyrrolo[2,3-d]pyrimidine core, as well as the dioxaborolane moiety

Properties

Molecular Formula

C13H17BClN3O2

Molecular Weight

293.56 g/mol

IUPAC Name

4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H17BClN3O2/c1-12(2)13(3,4)20-14(19-12)8-6-18(5)11-9(8)10(15)16-7-17-11/h6-7H,1-5H3

InChI Key

BBYACLDYUNEVDD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=NC=N3)Cl)C

Origin of Product

United States

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